4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
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Overview
Description
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom and a quinazoline moiety in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, affecting a variety of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reactions: The final step involves coupling the quinazoline derivative with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline N-oxide derivatives.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide: shares similarities with other quinazoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain molecular targets compared to other quinazoline derivatives.
Properties
IUPAC Name |
4-fluoro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c1-14-13-18(27-15(2)25-21-6-4-3-5-19(21)23(27)29)11-12-20(14)26-22(28)16-7-9-17(24)10-8-16/h3-13H,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJCYOLLUUGKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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